Triapenthenol
Description
Historical Context of Triapenthenol Discovery and Early Research in Azole Chemistry
The development of this compound is rooted in the broader history of azole chemistry, which saw significant advancements in the mid-20th century. Azoles, a class of five-membered heterocyclic compounds containing at least one nitrogen atom, gained prominence for their biological activities. wikipedia.org Research in the 1960s led to the discovery of N-substituted imidazoles and 1,2,4-triazoles, which were found to be highly effective fungicides and antimycotics. acs.org This era of research set new standards in medicine and agriculture. acs.org
The first azole fungicides for agricultural use, such as imazalil (B1671291) and triadimefon, were introduced in the late 1970s and early 1980s. acs.orgnih.gov These compounds were systemic, meaning they could be absorbed and transported within the plant, offering protection against a wide range of fungal diseases. acs.org Alongside their fungicidal properties, certain azole derivatives were observed to interfere with plant hormone biosynthesis, specifically the production of gibberellins (B7789140). nih.gov This led to the development of azoles as plant growth regulators (PGRs). nih.gov this compound, first reported in 1984, emerged from this line of research as a compound designed specifically for its growth-regulating properties. herts.ac.uk
Chemical Classification and Structural Overview of this compound
This compound is chemically classified as a triazole, specifically a derivative of 1,2,4-triazole (B32235). acs.orgnih.gov Its mode of action places it in the functional category of plant growth regulators, and more specifically, a growth retardant. herts.ac.uknih.govagropages.com These types of compounds act by inhibiting specific metabolic pathways in plants, leading to a reduction in stem elongation without being phytotoxic. annualreviews.orgchemicalbook.com
The chemical structure of this compound is central to its biological activity. Its systematic IUPAC name is (E)-(RS)-1-cyclohexyl-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol. herts.ac.ukagropages.combcpcpesticidecompendium.org The molecule is chiral, existing as a mixture of S- and R-enantiomers. herts.ac.uk This chirality is significant, as studies on related triazoles have shown that different enantiomers can have selective activity, with one form being more effective as a growth regulator and the other as a fungicide. capes.gov.br The structure features a nitrogen-containing heterocycle (the triazole ring), which is a common feature of many growth retardants that act on gibberellin biosynthesis. annualreviews.org
Below is a table summarizing key chemical properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C15H25N3O herts.ac.ukagropages.comlookchem.com |
| Molecular Weight | 263.38 g/mol nih.govlookchem.com |
| CAS Number | 76608-88-3 herts.ac.ukbcpcpesticidecompendium.orglookchem.com |
| Melting Point | 132-134 °C lookchem.comcas.orgechemi.com |
| Boiling Point | 420.2 °C at 760 mmHg lookchem.comchemsrc.com |
| Density | 1.1 g/cm³ lookchem.comchemsrc.com |
| Flash Point | 207.9 °C lookchem.comchemsrc.com |
Current Research Landscape and Significance of this compound
The primary significance of this compound in biological sciences lies in its function as a plant growth regulator that acts by inhibiting gibberellin biosynthesis. herts.ac.ukresearchgate.net Gibberellins are plant hormones that regulate key developmental processes, including stem elongation. nih.gov this compound specifically inhibits the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the gibberellin production pathway, by blocking cytochrome P450-dependent monooxygenases. annualreviews.orgcapes.gov.brgoogle.com This inhibition leads to reduced shoot growth, a desirable trait in many agricultural and horticultural applications for preventing lodging (bending over of stems) and creating more compact, robust plants. annualreviews.orgresearchgate.net
Research on this compound has explored its effects on a variety of plants. Studies on ornamental plants like Gardenia jasminoides have shown that it can effectively reduce the length of new shoots and its impact is influenced by environmental factors such as light intensity. sci-hub.se In agricultural crops, such as canola (Brassica napus), research has demonstrated that this compound can reduce plant height and, under optimal growing conditions, may increase branching and the number of pods. cdnsciencepub.com Similarly, it has been tested on grain legumes to control plant stature and potentially improve harvest index and seed yield. The compound is also used in physiological research as a tool to study the effects of gibberellin inhibition. researchgate.net
Despite its demonstrated effects, the availability and use of this compound are limited in some areas. It is listed as not approved for use as a pesticide under EU and Great Britain regulations and is considered obsolete in some countries. herts.ac.uknih.gov
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFMJLVJDNGPHR-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C(=C\C1CCCCC1)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016585 | |
| Record name | Triapenthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76608-88-3 | |
| Record name | Triapenthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76608-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triapenthenol [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076608883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triapenthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-tert-butyl-(E)-β-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.341 | |
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| Record name | TRIAPENTHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/035WC6W66U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Synthesis and Stereochemical Considerations of Triapenthenol
Synthetic Pathways for Triapenthenol
The synthesis of this compound is typically achieved through a multi-step process. A key intermediate in this synthesis is 1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one. The synthesis of this α,β-unsaturated ketone can be accomplished by the reaction of 4,4-dimethyl-1-dimethylamino-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one with cyclohexyl-magnesium bromide in an ether solvent. The reaction mixture is then treated with hydrochloric acid to yield the desired ketone. prepchem.com
Alternatively, a common synthetic route for N-vinyl-azole compounds involves the condensation of an aldehyde with a triazolyl-ketone. wikipedia.org In the case of this compound, this would involve an aldol (B89426) condensation reaction between cyclohexanecarboxaldehyde (B41370) and 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone, also known as triazolyl-pinacolone. wikipedia.orgmasterorganicchemistry.commagritek.com This condensation reaction typically results in a mixture of (E) and (Z) isomers of the corresponding α,β-unsaturated ketone. wikipedia.org
The final step in the synthesis of this compound is the reduction of the ketone group in 1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one. This reduction is commonly carried out using a reducing agent such as sodium borohydride (B1222165) in a solvent like methanol. prepchem.com Following the reaction, a work-up procedure involving pH adjustment, extraction with a solvent like methylene (B1212753) chloride, and purification by recrystallization from a solvent such as petroleum ether yields this compound. prepchem.com
The precursor, 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone (triazolyl-pinacolone), is itself an important intermediate for numerous triazole pesticides. bcpc.org It can be synthesized via the reaction of 1,2,4-triazole (B32235) with a halopinacolone, such as chloropinacolone, in the presence of a base like sodium hydroxide (B78521) in an organic solvent. bcpc.org
Isomeric Forms of this compound: S- and R-Enantiomers
This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group. wikipedia.org Consequently, it exists as a pair of enantiomers: the (S)-enantiomer and the (R)-enantiomer. wikipedia.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.org These two isomers of this compound have identical physical and chemical properties in an achiral environment but exhibit different biological activities. wikipedia.orglibretexts.org
Research has shown a clear differentiation in the biological functions of the two enantiomers. The (-)-S-enantiomer is primarily responsible for the plant growth regulatory properties of this compound. wikipedia.org In contrast, the (+)-R-enantiomer demonstrates significantly higher fungicidal activity. wikipedia.org This stereochemical differentiation of activity is a common feature among many biologically active azole compounds. wikipedia.org
| Isomer | Biological Activity |
| (S)-Triapenthenol | Plant Growth Regulation wikipedia.org |
| (R)-Triapenthenol | Fungicidal Activity wikipedia.org |
Strategies for Enantiomeric Separation and Purification of this compound
Given the distinct biological activities of the (S)- and (R)-enantiomers of this compound, their separation and purification are of significant interest. The separation of a racemic mixture into its individual enantiomers is known as resolution. wikipedia.orgardena.com Two primary strategies employed for the resolution of this compound enantiomers are diastereomeric derivatization and chiral chromatography.
Diastereomeric Derivatization Approaches
A classical method for resolving a racemic mixture of alcohols like this compound involves converting the enantiomers into a mixture of diastereomers by reacting them with a single, pure enantiomer of a chiral resolving agent. ardena.com Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. ardena.commolaid.com
For this compound, this is achieved by forming diastereomeric ester derivatives. wikipedia.org The racemic this compound is reacted with an enantiomerically pure chiral acid or its derivative to form two diastereomeric esters. wikipedia.orgardena.com
Commonly used chiral resolving agents for alcohols include chiral carboxylic acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.orgardena.com Once the diastereomeric esters are formed, they can be separated based on their differential solubility in a suitable solvent system through fractional crystallization. molaid.comresearchgate.net After separation, the individual diastereomeric esters are hydrolyzed to yield the pure (S)- and (R)-enantiomers of this compound and the recovered chiral resolving agent. ardena.com
Chiral Chromatography Techniques
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for the separation of enantiomers. google.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
For the enantioseparation of this compound and other nitrogen-heterocyclic pesticides, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, have been successfully employed. google.com Studies have demonstrated the direct enantioseparation of this compound using normal-phase HPLC on cellulose-based chiral columns. In one such study, the (+)-enantiomer of this compound was eluted first. prepchem.com Another study reported the partial separation of this compound enantiomers using reversed-phase HPLC on an amylose-tris-(5-chloro-2-methylphenylcarbamate) chiral stationary phase, where the (-)-enantiomer eluted first. nih.gov
The choice of the chiral stationary phase, mobile phase composition, and column temperature are critical parameters that are optimized to achieve satisfactory resolution of the enantiomers. prepchem.comnih.gov
Synthetic Analogues and Derivatization of this compound
The triazole class of compounds, to which this compound belongs, is a significant group of agrochemicals with a wide range of biological activities. Many of these compounds can be considered synthetic analogues of this compound, sharing the 1,2,4-triazole moiety and often exhibiting plant growth regulating or fungicidal properties. libretexts.orgacs.org
Examples of such triazole-based plant growth regulators include paclobutrazol (B33190), uniconazole, and flurprimidol. libretexts.org These compounds, like the (S)-enantiomer of this compound, function by inhibiting the biosynthesis of gibberellins (B7789140), a class of plant hormones responsible for stem elongation. libretexts.orgacs.org The structural variations among these analogues, particularly in the substituent groups attached to the triazole ring and the carbon backbone, influence their specific activities and target plant species.
Derivatization of this compound itself could involve modification of its functional groups, namely the hydroxyl group, the cyclohexyl ring, or the tert-butyl group. For instance, esterification or etherification of the hydroxyl group would yield new derivatives. While specific studies on the synthesis and biological activities of a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles of organic synthesis would allow for such modifications. The aim of synthesizing such derivatives would typically be to enhance biological activity, modify selectivity, or improve physicochemical properties. Research on related triazole compounds has shown that even small changes in the chemical structure can lead to significant differences in biological and biophysical properties.
Molecular and Cellular Mechanisms of Action of Triapenthenol
Inhibition of Gibberellin (GA) Biosynthesis by Triapenthenol
The most well-documented mode of action for this compound is its role as an inhibitor of gibberellin (GA) biosynthesis. capes.gov.brherts.ac.uk Gibberellins (B7789140) are a class of plant hormones crucial for various developmental processes, most notably stem elongation. thepharmajournal.com this compound specifically targets the early stages of the GA metabolic pathway. capes.gov.brkit.edu
Targeting Cytochrome P450-Dependent Monooxygenases (e.g., CYP701)
This compound, like other azole-based plant growth retardants, functions by inhibiting cytochrome P450-dependent monooxygenases. kit.eduindexcopernicus.comresearchgate.net These enzymes are a large and diverse group of heme-containing proteins that play critical roles in the metabolism of a wide array of endogenous and exogenous compounds in plants. nih.govwikipedia.orgmdpi.com In the context of gibberellin biosynthesis, a specific family of cytochrome P450 enzymes, including those designated as CYP701, is responsible for the oxidation of ent-kaurene (B36324). nih.gov By targeting these enzymes, this compound effectively blocks key steps in the GA synthesis pathway. indexcopernicus.comresearchgate.net
Specificity of this compound for Heme-Containing P450 Enzymes
The inhibitory action of this compound is directed towards the heme group within the active site of cytochrome P450 enzymes. wikipedia.orgomicsonline.org The triazole ring structure of this compound is crucial for this interaction. acs.org The nitrogen atoms within the triazole ring can bind to the iron atom of the heme cofactor, thereby competitively inhibiting the binding of the natural substrate, ent-kaurene. omicsonline.orgacs.org This specificity for heme-containing P450 enzymes is a characteristic feature of many triazole compounds used as fungicides and plant growth regulators. capes.gov.bracs.org
Impact on ent-Kaurene Oxidation Pathway
The biosynthesis of gibberellins involves a series of enzymatic reactions. A critical part of this pathway is the three-step oxidation of ent-kaurene to ent-kaurenoic acid. kit.edunih.gov This conversion is catalyzed by a cytochrome P450-dependent monooxygenase known as ent-kaurene oxidase. indexcopernicus.comnih.gov Research has demonstrated that this compound inhibits this specific enzymatic step. capes.gov.brkit.eduindexcopernicus.com By blocking the oxidation of ent-kaurene, this compound leads to an accumulation of this precursor and a subsequent deficiency in biologically active gibberellins. nih.gov This disruption of the ent-kaurene oxidation pathway is the direct cause of the observed growth-retardant effects. thepharmajournal.comkit.edu
Interactions with Other Phytohormone Pathways (e.g., Abscisic Acid Biosynthesis)
While the primary mode of action of this compound is the inhibition of gibberellin biosynthesis, evidence suggests that it can also influence other phytohormone pathways. Some triazole compounds have been shown to affect the levels of abscisic acid (ABA), another crucial plant hormone involved in stress responses and developmental processes. indexcopernicus.comnih.gov The interaction with ABA biosynthesis is also linked to the inhibition of cytochrome P450-dependent monooxygenases. indexcopernicus.com Specifically, some triazoles may inhibit the catabolism of ABA to phaseic acid, a step also catalyzed by a P450 enzyme. indexcopernicus.com This can lead to an increase in ABA levels, which may contribute to some of the physiological effects observed after triazole treatment, such as increased stress tolerance. cabidigitallibrary.orgindexcopernicus.com However, the effects of this compound on ABA levels can be complex and may vary depending on the plant species and experimental conditions. capes.gov.brscispace.com
Subcellular and Cellular Level Effects of this compound
At the subcellular level, the primary target of this compound is the endoplasmic reticulum, where the cytochrome P450 enzymes involved in gibberellin biosynthesis are located. kit.edumdpi.com By inhibiting these enzymes, this compound's effects cascade to the cellular level. The reduction in gibberellin levels primarily impacts cell elongation, leading to shorter internodes and a more compact plant stature. thepharmajournal.comresearchgate.net While cell division may also be affected to some extent, the principal effect is on cell expansion. kit.edu The accumulation of lipids in subcellular structures called oil bodies has also been observed in various plant tissues, and compounds like this compound can influence these processes, although the direct mechanisms are still under investigation. google.comgoogle.com
Molecular Basis of Enantioselective Biological Activity of this compound
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: the (+)-R-enantiomer and the (-)-S-enantiomer. herts.ac.ukacs.org Studies have revealed a clear separation of biological activity between these two forms. The (-)-S-enantiomer is almost exclusively responsible for the plant growth regulatory properties, which are attributed to the inhibition of gibberellin biosynthesis. acs.org In contrast, the (+)-R-enantiomer exhibits significantly higher fungicidal activity, a common characteristic of many triazole compounds. acs.org
This enantioselectivity is determined by the specific three-dimensional interaction between each enantiomer and its target enzyme. nih.govresearchgate.net The differential fit of the (+)-R and (-)-S enantiomers into the active sites of their respective target enzymes—cytochrome P450 monooxygenases for growth regulation and likely sterol 14α-demethylase for fungicidal action—accounts for their distinct biological effects. acs.orgresearchgate.netresearchgate.net Molecular docking studies with other chiral triazoles have shown that differences in binding energies and orientations within the enzyme's active site are the molecular basis for such enantioselective bioactivity. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies of Triapenthenol and Its Analogues
Correlation Between Absolute Configuration and Biological Activity of Triapenthenol
This compound is a chiral molecule, and its biological properties are distinctly linked to its absolute configuration. The compound exists as a racemic mixture of two enantiomers, the (R)- and (S)-forms, which have been separated and studied individually. Research has revealed a clear division of biological activity between these two stereoisomers. acs.org
The (-)-S-enantiomer is predominantly responsible for the plant growth regulating (PGR) effects. acs.org This activity is attributed to the inhibition of gibberellin biosynthesis, a key pathway in plant development. capes.gov.brannualreviews.org Specifically, the (S)-enantiomer is a more potent inhibitor of the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450-dependent monooxygenase that catalyzes a critical step in the formation of gibberellins (B7789140). annualreviews.org
Conversely, the (+)-R-enantiomer exhibits significantly higher fungicidal activity. acs.org This action is linked to the inhibition of sterol biosynthesis in fungi, another pathway reliant on cytochrome P450 enzymes. capes.gov.br However, some studies suggest this separation of activities may not be absolute, as both enantiomers show some level of inhibition in both gibberellin and sterol biosynthesis pathways, hinting at a more complex interaction or a potential third mode of action. capes.gov.br
Table 1: Biological Activity of this compound Enantiomers This table summarizes the primary biological activities associated with the (R) and (S) enantiomers of this compound.
| Enantiomer | Primary Biological Activity | Mechanism of Action |
| (+)-R-Triapenthenol | Fungicidal | Inhibition of fungal sterol biosynthesis. capes.gov.br |
| (-)-S-Triapenthenol | Plant Growth Regulation | Inhibition of gibberellin biosynthesis via ent-kaurene oxidation. acs.organnualreviews.org |
Influence of Structural Modifications on this compound's Biological Efficacy
The biological efficacy of this compound is highly sensitive to modifications of its chemical structure. Key structural features that determine its activity include the stereochemistry of the double bond, the nature of the substituents, and the integrity of the triazole ring.
A crucial structural element is the (E)-configuration of the double bond between the cyclohexyl ring and the pentene chain. nih.govbcpcpesticidecompendium.org Studies on related N-vinylazole compounds have shown that E isomers, where the substituent (in this case, the cyclohexyl group) is in the trans-position to the triazole ring, are markedly more biologically active than their corresponding Z isomers. acs.org
Modifications to other parts of the molecule can also drastically alter its biological profile. For example, research into the synthesis of triazole compounds with different functional groups has shown that introducing an O,O-dialkyl-dithiophosphoryl-S-acetoxy moiety in place of the hydroxyl group and other substituents resulted in compounds with lower fungicidal activities. tandfonline.com This finding underscores that the specific combination of the t-butyl group, the hydroxyl group, and the cyclohexyl group in this compound is highly optimized for its known biological activities, and even seemingly minor changes can lead to a significant loss of efficacy. tandfonline.com
Comparative SAR Analysis with Related Triazole Compounds
The SAR of this compound is best understood in the context of other triazole-based plant growth regulators and fungicides. This class of compounds frequently exhibits stereospecificity, where different enantiomers or diastereomers possess distinct biological activities.
This compound's mode of action as a plant growth regulator is shared with other triazoles like paclobutrazol (B33190) and uniconazole. annualreviews.orgjst.go.jp These compounds all function by inhibiting cytochrome P450-dependent monooxygenases involved in gibberellin biosynthesis. annualreviews.orgresearchgate.net The stereochemical dependence of this activity is a recurring theme. For instance, in paclobutrazol, the (2S,3S)-enantiomer is a powerful plant growth inhibitor, whereas the (2R,3R)-enantiomer is a more effective fungicide. annualreviews.org This parallels the activity profile of this compound's enantiomers.
A similar relationship between stereochemistry and fungicidal activity is observed in triazoles like triadimenol (B1683232) and bitertanol. acs.org Triadimenol has two chiral centers and thus four stereoisomers. The (-)-1S, 2R enantiomer of triadimenol displays the highest fungicidal potency, far exceeding that of the other three isomers. acs.org This demonstrates a common principle among these triazoles: the precise three-dimensional arrangement of the molecule is critical for its interaction with the target enzyme, whether in a plant or a fungus. acs.org
Table 2: Comparative Stereospecific Activity of Triazole Compounds This table compares the primary activities of the stereoisomers of this compound with other notable triazole compounds.
| Compound | Isomer | Primary Activity |
| This compound | (+)-R-enantiomer | Fungicidal acs.org |
| (-)-S-enantiomer | Plant Growth Regulation acs.org | |
| Paclobutrazol | (2R,3R)-enantiomer | Fungicidal annualreviews.org |
| (2S,3S)-enantiomer | Plant Growth Regulation annualreviews.org | |
| Triadimenol | (-)-1S, 2R enantiomer | High Fungicidal Activity acs.org |
| Other 3 enantiomers | Lower Fungicidal Activity acs.org | |
| Bitertanol | (-)-1S, 2R enantiomer | High Fungicidal Activity acs.org |
| Other 3 enantiomers | Lower Fungicidal Activity acs.org |
Computational Chemistry Approaches in this compound SAR Elucidation
While specific computational studies focused exclusively on this compound are not widely reported, the application of computational chemistry to related triazole compounds provides significant insight into the potential methods for elucidating its SAR. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and homology modeling are powerful tools for this purpose.
QSAR models are used to correlate variations in the chemical structure of a group of compounds with changes in their biological activity. For classes of compounds like (benzo)triazoles, QSAR models have been developed to predict ecotoxicological endpoints, helping to prioritize chemicals for further testing. uninsubria.it Such models could be applied to a series of this compound analogues to predict their fungicidal or plant growth regulatory potency based on physicochemical descriptors.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For triazole fungicides that target the CYP51 enzyme, docking studies have been used to understand how different enantiomers bind to the active site. For example, docking studies on triticonazole (B1683677) suggested that its distinct enantiomeric bioactivities were due to different binding modes and affinities with the target enzyme. researchgate.net A similar approach for this compound could illuminate why the (R)-enantiomer is a better fungicide and the (S)-enantiomer is a more effective growth regulator by modeling their interactions with fungal CYP51 and plant ent-kaurene oxidase, respectively.
Homology modeling can be used when the 3D structure of a target protein has not been experimentally determined. By using the amino acid sequence, a 3D model of the protein can be built based on the known structure of a homologous protein. This model can then be used for molecular docking studies. This approach has been successfully used for other triazoles to understand their interaction with target enzymes like CYP51b. researchgate.net
Insights from computational work on paclobutrazol have shown that the (2S,3S)-enantiomer (the potent plant growth retardant) is structurally similar to ent-kaurene, the natural substrate of the target enzyme in the gibberellin pathway. In contrast, the (2R,3R)-enantiomer more closely resembles lanosterol, the substrate for the target enzyme in fungal sterol biosynthesis. annualreviews.org This type of structural comparison provides a powerful, computationally-driven hypothesis for the observed stereospecific bioactivity, a principle that is directly applicable to understanding the dual action of this compound.
Preclinical Biological Investigations of Triapenthenol
In Vitro Studies on Cellular Responses to Triapenthenol
In vitro studies, which involve the investigation of cellular processes in a controlled laboratory setting outside of a living organism, are fundamental to understanding the molecular mechanisms of action for chemical compounds. nih.govnih.govnih.gov For plant growth regulators like this compound, these studies typically involve plant cell, tissue, or organ cultures to observe direct cellular responses to the compound. mdpi.com
Cellular Growth and Proliferation Assays
While the effects of many plant growth regulators on cell division and proliferation in vitro are widely studied, specific research detailing cellular growth and proliferation assays for this compound is not extensively documented in the available literature. Generally, such assays would involve establishing plant cell suspension or callus cultures and treating them with varying concentrations of this compound. scirp.orgresearchgate.net Researchers would then measure parameters such as the rate of cell division, increase in fresh and dry biomass over time, and changes in cell packing density. mdpi.comjmbfs.org These experiments help determine if the compound's growth-retarding effects observed in whole plants are due to direct inhibition of cell proliferation, a reduction in cell expansion, or both. For many growth retardants, a primary effect is the reduction of cell elongation rather than the inhibition of cell division itself. annualreviews.org
Gene Expression Profiling in Response to this compound Exposure
Gene expression profiling provides a global view of how a cell responds to a specific treatment by measuring the activity of thousands of genes simultaneously. cd-genomics.com This can be accomplished using techniques like microarray analysis or RNA-sequencing (RNA-seq). frontiersin.orgnih.gov
There are no specific, publicly available gene expression profiling studies focused solely on this compound. However, based on its known mechanism of action and studies on other triazole fungicides with growth-regulating properties, it is expected that this compound exposure would significantly alter the expression of genes involved in the gibberellin (GA) biosynthesis pathway. nwsuaf.edu.cn For example, studies on other triazoles have shown changes in the transcript levels of genes encoding key enzymes like ent-kaurene (B36324) oxidase and GA oxidases. nwsuaf.edu.cn A comprehensive gene expression analysis in this compound-treated plant cells would likely reveal downregulation of genes in the GA pathway and potential upregulation of genes associated with other hormonal pathways, such as those for abscisic acid, as the cell redirects metabolic precursors. annualreviews.orgfrontiersin.org Such studies are crucial for uncovering the full spectrum of molecular responses and any secondary effects of the compound. frontiersin.org
Enzymatic Inhibition Assays Related to Gibberellin Metabolism
This compound is classified as a triazole-type plant growth retardant. ashs.org Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis. cdnsciencepub.comresearchgate.net Gibberellins (B7789140) are plant hormones that are crucial for processes like stem elongation. tnau.ac.in
Enzymatic inhibition assays have demonstrated that this compound specifically targets and inhibits key enzymes within the GA metabolic pathway. ashs.orgindexcopernicus.com The main target is ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase. annualreviews.orgresearchgate.netgoogle.com This enzyme catalyzes the critical three-step oxidation of ent-kaurene to ent-kaurenoic acid. ashs.orgindexcopernicus.comkit.edu By blocking this specific enzymatic step, this compound effectively halts the production of biologically active gibberellins, leading to the observed growth retardation in plants. ashs.orgcdnsciencepub.comresearchgate.net This mechanism is a common feature among several growth retardants that have an N-containing heterocycle, including paclobutrazol (B33190) and uniconazole. researchgate.netkit.edu
In Vivo Studies in Model Organisms (Non-Human)
Plant Growth Retardation Effects of this compound
This compound has been shown to be an effective growth retardant across a variety of plant species by reducing stem and internode elongation. ashs.orgcdnsciencepub.com In studies on the ornamental shrub Lantana camara, this compound application resulted in smaller, more compact plants, with the growth index decreasing as the concentration of the regulator increased. ashs.orgishs.orgresearchgate.net Similarly, research on Brassica napus (canola) demonstrated that this compound could reduce plant height by 25-45 cm under optimal growing conditions. cdnsciencepub.com The primary action is the inhibition of internode elongation. cdnsciencepub.com In lentil (Lens culinaris), this compound caused a reduction in plant height, although the effect was less pronounced than that of paclobutrazol. agronomysociety.org.nz In the orchid Epidendrum radicans, this compound significantly restricted both main and lateral shoot growth and reduced leaf length. researchgate.net However, in some species, the effect can be transient; in white clover (Trifolium repens), an initial retardation of growth was no longer evident three weeks after application. massey.ac.nz
| Plant Species | Observed Growth Retardation Effect | Citation |
|---|---|---|
| Lantana camara (Lantana) | Reduced plant height and growth index, resulting in more compact plants. | ashs.orgishs.orgresearchgate.net |
| Brassica napus (Canola) | Reduced plant height by 25-45 cm and inhibited internode elongation. | cdnsciencepub.com |
| Epidendrum radicans (Orchid) | Restricted main and lateral shoot growth by 54-75%; reduced leaf length. | researchgate.net |
| Lens culinaris (Lentil) | Reduced plant height. | agronomysociety.org.nz |
| Trifolium repens (White Clover) | Initially retarded growth (reduced petiole length), but the effect was transient. | massey.ac.nz |
Impact of this compound on Floral Development and Reproduction in Plants
The impact of this compound on flowering and reproduction varies significantly among plant species and can be influenced by the timing of its application. In ornamental species, this compound has been shown to increase flowering. ashs.org For Lantana camara, the number of flower heads per plant increased with this compound concentration up to a certain point, after which higher concentrations led to a decrease in flower numbers. ashs.orgishs.orgresearchgate.net
In agricultural crops, the effects on yield components are more complex. In canola (Brassica napus), this compound application increased the number of side branches and total pods per plant. cdnsciencepub.com For lentils, some studies indicated that this compound apparently increased seed yield, though the effects were not always statistically significant. agronomysociety.org.nz Conversely, in studies on white clover (Trifolium repens), this compound did not significantly increase seed yield. massey.ac.nzihsg.org While a November application did increase the number of inflorescences at peak flowering, it did not translate to a higher seed yield, and an earlier application in October actually reduced the thousand-seed weight. massey.ac.nz Research on birdsfoot trefoil (Lotus corniculatus) also found no improvement in seed yield following treatment with this compound. massey.ac.nz
| Plant Species | Impact on Floral Development and Reproduction | Citation |
|---|---|---|
| Lantana camara (Lantana) | Increased the number of flower heads per plant up to an optimal concentration. | ashs.orgishs.orgresearchgate.net |
| Brassica napus (Canola) | Increased the number of branches and total pods per plant. | cdnsciencepub.com |
| Lens culinaris (Lentil) | Apparently increased seed yield in some trials. | agronomysociety.org.nz |
| Trifolium repens (White Clover) | Increased inflorescence number with late application but did not increase seed yield; reduced seed weight with early application. | massey.ac.nz |
| Lotus corniculatus (Birdsfoot Trefoil) | Did not result in any seed yield improvement. | massey.ac.nz |
Alterations in Plant Morphogenesis by this compound
This compound, a triazole-based plant growth regulator, significantly modifies the morphogenesis of plants, primarily by inhibiting gibberellin biosynthesis. herts.ac.ukcapes.gov.brchembk.com This interference with hormone production leads to a notable reduction in longitudinal shoot growth, resulting in more compact plants. thepharmajournal.comindexcopernicus.com The key morphological changes observed include decreased stem elongation and shorter internodes. sci-hub.se
In studies on Lantana camara, plants treated with this compound exhibited a smaller growth index. researchgate.net This growth-retarding effect is attributed to the inhibition of biologically active gibberellic acids. researchgate.netresearchgate.net Specifically, this compound blocks the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the gibberellin metabolic pathway. capes.gov.brindexcopernicus.comresearchgate.netkit.edu This mode of action is common to several triazole-type growth retardants which interfere with cytochrome P450-dependent monooxygenases. kit.edu
The application of this compound has been shown to be effective in various plant species. For instance, in Argentine canola (Brassica napus L.), it reduced plant height by 25-45 cm under optimal growing conditions. cdnsciencepub.com In gardenia plants, this compound significantly decreased the length of new lateral shoots after pinching. sci-hub.se Furthermore, in lantana, it not only produced smaller plants but also resulted in darker green foliage. researchgate.net While primarily inhibiting vegetative growth, this compound can also influence reproductive development, as seen by an increase in the number of flower heads in lantana at certain concentrations. researchgate.netresearchgate.net
Table 1: Observed Morphological Changes Induced by this compound in Various Plant Species
| Plant Species | Key Morphological Alterations | Reference |
| Lantana camara | Reduced growth index, smaller plant size, darker green foliage, increased flower heads (at optimal concentrations). | researchgate.net |
| Brassica napus L. (Canola) | Reduced plant height by 25-45 cm, increased number of branches and pods. | cdnsciencepub.com |
| Gardenia jasminoides | Decreased length of new lateral shoots. | sci-hub.se |
| General Effect | Inhibition of stem elongation and internode length. | thepharmajournal.comsci-hub.se |
This compound Effects on Plant Physiochemical Processes (e.g., Water Relations, Nutrient Uptake)
This compound influences key physiochemical processes in plants, most notably water relations. researchgate.net Treated plants often exhibit improved water use efficiency. cdnsciencepub.com In barley, for example, water consumption was reduced for the whole plant, and transpiration per unit leaf area was also lowered. researchgate.net Similarly, in olive trees, this compound treatment led to a significant decrease in daily and total water use. actahort.orgresearchgate.net This effect is partly a consequence of the altered morphology, such as reduced leaf area, which minimizes water loss. indexcopernicus.comashs.org
The impact of this compound on nutrient uptake is also an area of investigation. In some cases, the total nitrogen content per plant remained unchanged but increased when calculated on a dry weight basis. researchgate.net Studies on lantana have examined the effects of this compound on the leaf mineral content of elements like potassium, calcium, phosphorus, and iron. researchgate.net For instance, potassium content increased in plants treated with higher concentrations of this compound under high light conditions. researchgate.net The altered root-to-shoot ratio, often a result of growth retardant application, can indirectly influence a plant's ability to absorb nutrients and water.
Stress Tolerance Induction by this compound in Plants
A significant benefit of this compound application is the induction of tolerance to various abiotic stresses. google.comgoogleapis.com Its ability to confer drought resistance is particularly well-documented. actahort.orgphytojournal.comisa-arbor.com By reducing shoot growth and water consumption, this compound helps plants conserve water, making them more resilient during periods of limited water availability. cdnsciencepub.comresearchgate.net In olive trees subjected to drought, this compound-treated plants showed increased water potential and a lower water saturation deficit compared to untreated plants, which displayed severe water stress symptoms. actahort.org
The physiological changes induced by this compound, such as altered water relations and a more compact structure, contribute to this enhanced stress tolerance. sci-hub.seisa-arbor.com This makes it a useful tool for managing crops in environments prone to drought or other abiotic stressors. indexcopernicus.comphytojournal.com The compound is considered a plant multi-protectant due to its ability to ameliorate a range of environmental stresses. isa-arbor.com
Pharmacodynamics and Pharmacokinetics in Plant Systems
Absorption and Translocation Patterns of this compound within Plant Tissues
This compound is absorbed by various plant parts, including roots and leaves. chembk.com Following absorption, it exhibits systemic mobility within the plant. acs.org The primary route of long-distance transport is through the xylem, the plant's water-conducting tissue. ashs.org This acropetal movement ensures the compound is distributed upwards from the point of application towards the areas of active growth, such as shoot tips. acs.orgashs.org
Studies comparing different application methods, such as soil drenches and trunk paints, have shown similar translocation patterns for this compound and other triazole growth retardants. ashs.org When applied as a soil drench, the compound is taken up by the roots and moves to the shoots. ashs.org Foliar applications result in absorption by the leaves and subsequent translocation. indexcopernicus.com Research on apple and sunflower seedlings indicated that the majority of the translocated parent compound accumulates in the roots and mature leaves, with very little reaching the apical tissues. ashs.org
Metabolic Fate and Degradation Pathways of this compound in Organisms
Once inside the plant, this compound is subject to metabolic degradation. The specific pathways can involve oxidation reactions that transform the parent compound into more polar, and typically less biologically active, metabolites. annualreviews.org The rate of this metabolism can differ between plant species. ashs.org For instance, comparative studies with other triazoles suggest that some compounds are more easily metabolized by plants than others. ashs.org
This compound is a chiral molecule, and its enantiomers can have different biological activities and metabolic fates. herts.ac.ukcapes.gov.br The (S)-(-) enantiomer is primarily responsible for the plant growth regulatory effects by inhibiting gibberellin biosynthesis, while the (R)-(+) enantiomer shows fungicidal properties by inhibiting ergosterol (B1671047) demethylation. capes.gov.brchembk.com However, research indicates that these enantiomers are not entirely specific to one pathway, and other modes of action may exist. capes.gov.br The degradation of this compound within the plant and in the soil by microbial action ensures that its growth-regulating effects are temporary. chembk.com
Advanced Analytical Methodologies for Triapenthenol Research
Spectroscopic Techniques in Triapenthenol AnalysisBeyond a reference to a 13C NMR spectrum, comprehensive spectroscopic data for this compound, including 1H NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, are not present in the surveyed scientific papers and databases. This information is crucial for the structural confirmation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. upi.edumpg.de By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), a detailed molecular map can be constructed.
In ¹H NMR, the chemical shift (δ) of a proton signal provides information about its electronic environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of neighboring protons. caltech.edu For this compound, with the chemical structure (E)-1-cyclohexyl-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol, specific proton signals are expected. Protons on the triazole ring would appear in the downfield region, while the single vinylic proton would also be downfield due to the double bond's deshielding effect. The proton attached to the carbon bearing the hydroxyl group would appear at a mid-range chemical shift. The aliphatic protons of the cyclohexyl group and the distinct singlet for the tert-butyl group would be found in the upfield region.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. upi.edu For this compound, separate signals would be anticipated for the carbons of the triazole ring, the two carbons of the C=C double bond, the carbon atom bonded to the hydroxyl group, the quaternary and methyl carbons of the tert-butyl group, and the various carbons of the cyclohexyl ring. mdpi.comscielo.br Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign these proton and carbon signals and confirm the connectivity of the entire molecular structure. scielo.br
The following table outlines the predicted NMR spectral data for this compound based on its known structure and typical chemical shift values for similar functional groups.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Triazole-CH | ~8.0 - 8.5 (2H, s) | ~145 - 155 |
| Vinylic-CH | ~5.5 - 6.0 (1H, d) | ~125 - 140 |
| CH-OH | ~4.0 - 4.5 (1H, d) | ~70 - 80 |
| OH | Variable, broad singlet | - |
| Cyclohexyl-CH₂ | ~1.0 - 2.0 (11H, m) | ~25 - 40 |
| C(CH₃)₃ | - | ~35 - 45 (quaternary C) |
| C(CH₃)₃ | ~1.1 (9H, s) | ~25 - 30 (methyl C) |
Note: This is a predictive table. Actual experimental values may vary based on solvent and other experimental conditions. s = singlet, d = doublet, m = multiplet.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are analytical techniques that provide complementary information for the characterization of chemical compounds like this compound.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The structure of this compound contains several distinct functional groups that would give rise to characteristic absorption bands in the IR spectrum. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic cyclohexyl and tert-butyl groups would appear just below 3000 cm⁻¹, while the vinylic C-H stretch would be observed just above 3000 cm⁻¹. The C=C double bond stretching vibration is expected in the 1600-1680 cm⁻¹ region. The C-N stretching vibrations within the triazole ring would likely produce signals in the fingerprint region, typically between 1000 and 1350 cm⁻¹. nih.govgavinpublishers.com
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.net This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light, often containing conjugated π-electron systems. In this compound, the chromophore consists of the C=C double bond in conjugation with the 1,2,4-triazole (B32235) ring. This conjugated system is expected to result in a characteristic maximum absorption wavelength (λmax) in the ultraviolet region of the electromagnetic spectrum, likely between 200 and 280 nm. mu-varna.bg
The following table summarizes the expected characteristic absorption bands for this compound in IR spectroscopy.
Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| Alkene (C-H) | Stretch | 3010 - 3100 |
| Alkane (C-H) | Stretch | 2850 - 2960 |
| Alkene (C=C) | Stretch | 1600 - 1680 |
| Triazole (C-N) | Stretch | 1000 - 1350 |
| Alcohol (C-O) | Stretch | 1050 - 1260 |
Development and Validation of Novel Analytical Methods for this compound
The development and validation of novel analytical methods are crucial for the quantitative determination of this compound in various matrices, ensuring quality control and regulatory compliance. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques commonly employed for this purpose. unite.itiipseries.org
A potential novel method for this compound analysis is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, likely coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS). Method development would involve optimizing several parameters:
Stationary Phase: A C18 column is a common starting point for separating moderately polar compounds like this compound.
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer would be optimized to achieve good peak shape and resolution.
Detection: The detection wavelength for a UV-Vis or DAD detector would be set at the λmax determined by UV-Vis spectroscopy to maximize sensitivity. For higher specificity and sensitivity, LC-MS/MS could be utilized, monitoring specific parent-to-daughter ion transitions. rsc.orgnih.gov
Once developed, the method must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is suitable for its intended purpose. jetir.org The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing placebo or blank samples to ensure no interfering peaks are present at the retention time of this compound.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is generated by plotting the instrument response versus known concentrations of a this compound analytical standard. A linear relationship is typically confirmed by a correlation coefficient (r²) value close to 1.0.
Accuracy: The closeness of the test results to the true value. It is often determined by performing recovery studies on samples spiked with known amounts of this compound.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the Relative Standard Deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
The tables below present illustrative data for the validation of a hypothetical RP-HPLC method for this compound.
Illustrative Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1.0 | 15,250 |
| 5.0 | 76,100 |
| 10.0 | 151,900 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
| 100.0 | 1,521,000 |
Correlation Coefficient (r²): 0.9998
Illustrative Accuracy and Precision Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low | 5.0 | 99.5 | 1.2 | 1.8 |
| Medium | 25.0 | 100.8 | 0.9 | 1.4 |
| High | 50.0 | 101.2 | 0.7 | 1.1 |
Alternatively, a Gas Chromatography (GC) method could be developed. essentialoilsforhealing.com Due to the presence of the polar hydroxyl group, derivatization of this compound would likely be necessary to increase its volatility and thermal stability for GC analysis. nih.gov This method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would also require full validation. mdpi.com
Theoretical and Computational Studies on Triapenthenol
Molecular Modeling and Docking Simulations of Triapenthenol-Enzyme Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net These methods are crucial in understanding how a small molecule like this compound interacts with its biological targets, which are typically large protein enzymes. nih.govmdpi.com The process involves generating various conformations of the ligand (this compound) within the active site of the receptor (enzyme) and then using a scoring function to estimate the binding energetics, with the most negative energy values indicating greater stability. mdpi.comlupinepublishers.com
For triazole fungicides such as this compound, a primary mode of action is the inhibition of cytochrome P450-dependent monooxygenases. mdpi.comresearchgate.net These enzymes are critical for processes like sterol biosynthesis in fungi and gibberellin biosynthesis in plants. mdpi.comnih.gov Molecular docking simulations can model the interaction of this compound with the active site of these enzymes. The triazole nitrogen atom is known to bind to the heme iron atom at the enzyme's active site, a key interaction that blocks the enzyme's normal function. Docking studies can elucidate the specific amino acid residues within the binding pocket that form hydrogen bonds, van der Waals forces, or hydrophobic interactions with different parts of the this compound molecule, stabilizing the enzyme-inhibitor complex.
The flexibility of the enzyme's binding site is a critical factor, as conformational changes can occur during the binding process. mdpi.com Molecular dynamics (MD) simulations can be employed following initial docking to model these dynamic changes and provide a more refined prediction of the binding mode and stability of the this compound-enzyme complex over time. nih.govnih.gov While specific, published docking studies focusing exclusively on this compound are not abundant, the principles are well-established from extensive research on other triazole fungicides and plant growth regulators. nih.govresearchgate.net These computational strategies allow researchers to visualize and analyze the molecular basis of this compound's bioactivity. nih.gov
Quantum Chemical Calculations of this compound Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a molecule. researchgate.net These methods can compute a wide range of molecular descriptors that help explain and predict a molecule's stability, reactivity, and interactions. scribd.com For this compound, these calculations provide a theoretical foundation for understanding its chemical behavior.
Properties such as molecular weight, formal charge, and the number of hydrogen bond donors and acceptors can be precisely calculated. More advanced calculations can determine the distribution of electron density, molecular orbital shapes, and energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.
Below is a table of theoretically computed properties for this compound.
| Property Name | Property Value | Source |
|---|---|---|
| Molecular Weight | 263.38 g/mol | nih.gov |
| Molecular Formula | C15H25N3O | nih.gov |
| XLogP3-AA | 3.9 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 263.199762429 Da | nih.gov |
| Topological Polar Surface Area | 50.9 Ų | nih.gov |
| Heavy Atom Count | 19 | nih.gov |
| Complexity | 316 | nih.gov |
These computed descriptors are fundamental inputs for more complex predictive models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies. scribd.com For instance, the octanol-water partition coefficient (LogP) is related to hydrophobicity and influences how the chemical is absorbed and distributed in biological and environmental systems. oup.com The topological polar surface area (TPSA) is linked to a molecule's ability to permeate biological membranes.
Predictive Models for this compound's Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are statistical tools used to establish a correlation between the chemical structure of a compound and its biological activity or a specific physico-chemical property. uninsubria.it These models are built by correlating theoretically calculated molecular descriptors with experimentally determined activities for a set of similar compounds. uninsubria.itnih.gov Once validated, QSAR models can be used to predict the activity of new or untested chemicals, reducing the need for extensive animal and environmental testing. uninsubria.itrivm.nl
QSAR models are widely used in environmental science to predict the fate and impact of chemicals like pesticides. oup.com A key parameter for predicting the environmental distribution of a chemical is its sorption coefficient, which describes how it partitions between soil or sediment and water. oup.com The organic carbon-normalized sorption coefficient (KOC) is often predicted using QSARs that correlate it with properties related to hydrophobicity, such as the octanol-water partition coefficient (KOW) or molecular connectivity indices. oup.com
In a study reviewing QSARs for predicting soil-sediment sorption coefficients, this compound was included as one of the test compounds. oup.com The study highlighted the use of such models to estimate these crucial environmental parameters.
| Predicted Parameter | Predicted Value | Significance | Source |
|---|---|---|---|
| log KOC | 2.37 | Indicates the tendency of this compound to adsorb to organic carbon in soil and sediment, affecting its mobility and bioavailability in the environment. | oup.com |
The development of robust and validated QSAR models is a key objective in computational toxicology and environmental chemistry. uninsubria.it For emerging contaminants, including various triazole compounds, QSARs can be developed to predict key toxicological endpoints, such as toxicity to algae, daphnids, and fish, helping to prioritize substances for further experimental testing and risk assessment. uninsubria.itumweltbundesamt.de
Future Directions and Emerging Research Avenues for Triapenthenol
Exploration of Novel Triapenthenol Analogues with Enhanced Specificity
The development of novel analogues of this compound and other triazole fungicides is a primary focus of ongoing research. The goal is to create compounds with higher specificity towards target fungi, thereby reducing potential non-target effects and the required application rates.
Structure-Activity Relationship (SAR) Studies: Research is centered on understanding the relationship between the molecular structure of triazole compounds and their biological activity. researchgate.neticm.edu.pl By modifying specific functional groups on the this compound molecule, scientists aim to enhance its binding affinity to the target enzyme, cytochrome P450 14α-demethylase (CYP51), in fungi. nih.govmdpi.com
Key structural factors influencing the toxicity and activity of triazole fungicides include:
Hydrophobicity: The octanol-water partition coefficient is a significant factor in the compound's effectiveness. fao.orgtandfonline.com
Molecular Shape and Size: These parameters are crucial for the compound's interaction with the active site of the target enzyme. fao.orgtandfonline.com
Electronic Properties: The energy of the lowest unoccupied molecular orbit and net atomic charges can influence electron exchange with the target. fao.orgtandfonline.com
Studies on related triazole fungicides, such as tebuconazole (B1682727), have shown that different crystal forms of the same compound can exhibit varied fungicidal activity. nih.gov This highlights that even subtle changes in the three-dimensional structure can impact efficacy. For instance, a parallel-pair conformation of tebuconazole was found to have higher activity. nih.gov The introduction of amino acid fragments into the triazole structure is another strategy being explored to enhance bioactivity and alter physicochemical properties. mdpi.com
Quantitative structure-activity relationship (QSAR) models are being developed to predict the activity and toxicity of new analogues, providing a method to evaluate environmental risk for structurally similar chemicals. researchgate.netfao.orgtandfonline.com These models help to identify the structural requirements for potent antifungal activity. icm.edu.pl
Investigation of this compound's Role in Inter-Organismal Interactions
The application of this compound and other fungicides can have broader effects on the ecosystem, influencing interactions between different organisms. Future research aims to better understand these complex relationships.
Legume-Rhizobium Symbiosis: The symbiotic relationship between legumes and Rhizobium bacteria is crucial for nitrogen fixation. Some triazole fungicides have been shown to negatively affect this symbiosis by altering nodule formation and ultrastructure. mdpi.com Future studies will need to further investigate these effects to optimize fungicide use in legume cultivation. mdpi.com
Trophic Interactions: The impact of triazoles on invertebrates could indirectly affect bacterial communities through trophic interactions. frontiersin.org Understanding these indirect effects is complex but essential for a complete picture of the environmental impact. Recent advances in analytical techniques are expected to help discriminate between direct and indirect effects. nsf.gov
Application of Omics Technologies in this compound Research
The advent of "omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing the study of fungicides like this compound. These high-throughput techniques allow for a comprehensive analysis of the molecular responses of organisms to chemical exposure. researchgate.netf1000research.comfrontiersin.org
Metabolomics: Metabolomic studies are being used to characterize the toxicological effects of triazole fungicides and identify potential biomarkers of exposure. researchgate.net For example, proton nuclear magnetic resonance (1H-NMR) spectroscopy has been used to assess changes in the metabolite profiles of rats exposed to triazoles, revealing alterations in pathways like the methionine cycle in the liver. researchgate.net In plants, mass spectrometry-based metabolomics has shown that triazoles can alter amino acid, flavonoid, and sugar synthesis pathways. nih.gov Such studies provide a deeper understanding of the biochemical disruptions caused by these compounds. researchgate.net
Genomics and Proteomics: Genomic and proteomic approaches help to identify the genes and proteins that are affected by this compound. Analysis of transcriptional signatures in organisms exposed to triazoles has revealed responses related to lipid metabolism and biological oxidations. researchgate.net The integration of multi-omics datasets provides a more holistic view of the molecular regulatory networks involved in an organism's response to fungicide stress. f1000research.comfrontiersin.org These technologies are crucial for understanding resistance mechanisms and the broader physiological impacts of this compound. researchgate.netmdpi.com
| Omics Technology | Application in this compound Research | Key Findings/Goals | References |
|---|---|---|---|
| Metabolomics | Characterizing toxicity and identifying biomarkers of exposure. | Revealed alterations in the methionine cycle, amino acid, and sugar metabolism. | researchgate.netnih.gov |
| Genomics | Identifying transcriptional signatures responsive to triazole exposure. | Identified responses related to lipid metabolism and biological oxidations. | researchgate.net |
| Proteomics | Identifying essential proteins involved in plant-microbe interactions and stress response. | Provides insights into the functional changes within an organism upon exposure. | researchgate.netmdpi.com |
| Multi-Omics Integration | Providing a comprehensive understanding of molecular regulatory networks. | Aids in elucidating complex gene functions under chemical stress. | f1000research.comfrontiersin.org |
Biotechnological Applications and Genetic Engineering Approaches Leveraging this compound Mechanisms
Biotechnology and genetic engineering offer promising avenues for both improving crop resilience and developing novel pest management strategies inspired by the mechanisms of compounds like this compound.
Engineering Crop Resistance: Genetic engineering can be used to develop crops with enhanced resistance to fungal pathogens, potentially reducing the need for chemical fungicides. nih.govconsensus.app This can involve the functional stacking of multiple resistance genes against specific pathogens. nih.gov Furthermore, understanding the molecular targets of this compound, such as the enzymes in the gibberellin biosynthesis pathway, can inform genetic strategies to create plants with desired growth characteristics, like reduced stature to prevent lodging. omicsonline.orgnih.govagronomysociety.org.nz
Harnessing Microbial Biotechnology: There is growing interest in using genetically improved microorganisms, such as Trichoderma species, as biocontrol agents. scielo.org.pe Genetic modification techniques, including CRISPR-Cas9, can enhance the ability of these beneficial fungi to produce enzymes and secondary metabolites that combat plant pathogens. scielo.org.pe Additionally, genetically engineered bacteria are being developed for various industrial applications, including the production of valuable compounds and bioremediation, which could offer sustainable alternatives to synthetic chemical processes. ebsco.comnih.gov
Understanding Resistance Mechanisms: A key area of biotechnological research is understanding the molecular basis of fungicide resistance. apsnet.orgwur.nl Common mechanisms include mutations in the target gene (e.g., CYP51), overexpression of the target, or increased efflux of the fungicide from the fungal cell via transporters. apsnet.orgcabidigitallibrary.org By studying these mechanisms, researchers can develop strategies to overcome resistance and design new fungicides that are less prone to it. cabidigitallibrary.org
Sustainable Research Practices in this compound Synthesis and Application
A growing emphasis is being placed on incorporating principles of green chemistry and sustainability into the entire lifecycle of fungicides, from synthesis to application and disposal. chemistryjournals.netfalconediting.com
Green Synthesis: Future research will focus on developing greener synthetic routes for this compound and related compounds. This involves using safer solvents, renewable feedstocks, and more energy-efficient processes like biocatalysis and microwave-assisted synthesis. chemistryjournals.netnih.gov The goal is to minimize hazardous waste and reduce the environmental footprint of chemical manufacturing. chemistryjournals.netfalconediting.com
Sustainable Application: Sustainable agriculture seeks to minimize the indiscriminate use of agrochemicals. mdpi.com This includes optimizing application strategies to reduce the amount of fungicide needed and exploring the use of natural alternatives and biocontrol agents. mbfi.co.za Careful planning of studies and agricultural practices can help avoid waste and ensure reproducibility. editage.com
Q & A
Q. What are the primary mechanisms of action of triapenthenol as a plant growth retardant, and how do these mechanisms differ under varying experimental conditions?
this compound inhibits gibberellin biosynthesis, reducing shoot elongation and promoting root development. Its efficacy varies with application method: soil drenching results in higher translocation to roots and mature leaves, while hydroponic systems enable uniform distribution but may reduce foliar residue levels over time. Experimental conditions such as solution depth (e.g., 50-mm nutrient film technique) and plant species (e.g., cucumber vs. apple seedlings) significantly influence outcomes due to differences in root architecture and metabolic rates .
Q. What are the recommended experimental models and application methods for studying this compound’s translocation in plants?
Common models include Cucumis sativus (cucumber) and Malus domestica (apple seedlings), chosen for their distinct root systems and responsiveness to triazoles. Application methods:
- Soil drench : Effective for studying root-to-shoot translocation.
- Hydroponic systems : Ideal for controlled concentration studies.
- Trunk paint : Limited utility due to poor xylem mobility. Quantify residues using capillary gas chromatography with electron capture detection, ensuring calibration against known standards to account for metabolite interference .
Q. How should researchers design dose-response experiments to evaluate this compound’s growth-retarding effects?
- Use a logarithmic concentration range (e.g., 0.1–10 mg/L) to identify thresholds for shoot inhibition.
- Include positive controls (e.g., paclobutrazol) and negative controls (untreated plants).
- Measure shoot length, root biomass, and foliar residue levels at intervals (e.g., 7, 14, 28 days post-application). Statistical analysis: ANOVA with post-hoc Tukey tests to compare treatments, accounting for variability in plant growth rates .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound’s efficacy compared to other triazole compounds (e.g., paclobutrazol)?
Contradictions arise from differences in metabolic stability and translocation efficiency. For example:
- Paclobutrazol persists longer in plant tissues due to slower metabolism, while this compound degrades faster, reducing its residual activity.
- Soil drench applications favor paclobutrazol’s uptake, whereas hydroponic systems may equalize translocation rates. Mitigation strategy: Standardize application methods and measure metabolite profiles using LC-MS to correlate residue levels with growth effects .
Q. What methodological challenges arise when analyzing this compound’s interaction with environmental factors (e.g., light, nutrient availability)?
- Light intensity : High light may accelerate this compound degradation, requiring shielded growth chambers.
- Nutrient competition : In nutrient film techniques, solution depth (e.g., 50 mm vs. 100 mm) affects root oxygenation and compound uptake. Experimental design: Use a factorial design (e.g., 2x2: light intensity × nutrient concentration) with repeated measures to isolate interactions .
Q. What are the best practices for addressing non-significant results in this compound studies, particularly when comparing application methods?
- Power analysis : Pre-determine sample size to ensure adequate sensitivity (e.g., ≥80% power).
- Triangulation : Combine quantitative residue analysis with qualitative root morphology assessments.
- Meta-analysis : Compare results across studies using standardized metrics (e.g., % shoot inhibition per mg residue) to identify trends obscured by small sample sizes .
Data Analysis & Interpretation
Q. How should researchers statistically validate this compound’s growth effects in multi-species trials?
Q. What criteria should guide the selection of data visualization tools for this compound translocation studies?
- Heatmaps : Display residue distribution across plant tissues (e.g., roots vs. leaves).
- Time-series plots : Illustrate degradation kinetics (e.g., this compound levels over 28 days).
- Scatterplots with regression lines : Correlate residue concentrations with growth metrics. Ensure figures adhere to journal guidelines (e.g., ≤3 heading levels, metric units) and include error bars for reproducibility .
Ethical & Methodological Considerations
Q. How can researchers ensure ethical compliance in long-term this compound soil impact studies?
- Data sharing : Publish raw residue data and soil microbiota analyses in open-access repositories.
- Ecological monitoring : Track non-target organism responses (e.g., earthworms, mycorrhizae) for ≥5 years post-application.
- Conflict of interest declaration : Disclose funding sources (e.g., agrochemical manufacturers) to maintain transparency .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s metabolic pathways?
- PICO Framework :
- Population : Zea mays (maize) seedlings.
- Intervention : this compound at 5 mg/L hydroponic application.
- Comparison : Untreated controls and paclobutrazol-treated groups.
- Outcome : Gibberellin biosynthesis enzyme activity (e.g., ent-kaurene oxidase).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to agricultural sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
